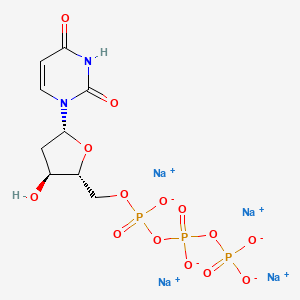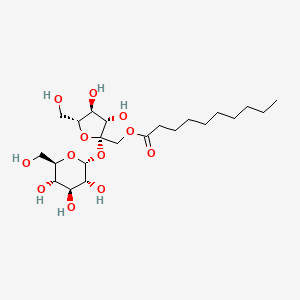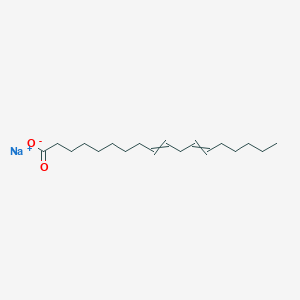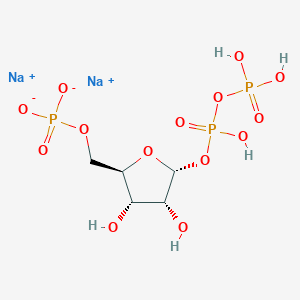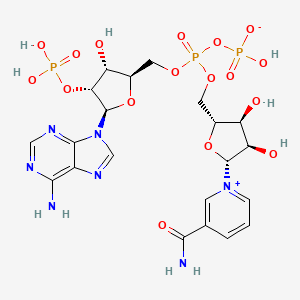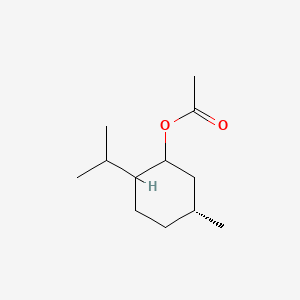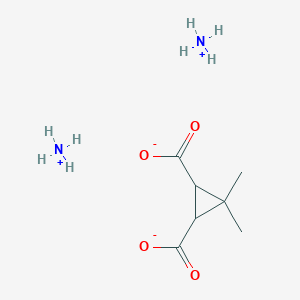
Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate is an organic compound with the molecular formula C₇H₁₆N₂O₄ It is a derivative of cyclopropane, characterized by the presence of two carboxylate groups and a dimethyl substitution on the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate typically involves the reaction of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its ammonium salt. The general reaction scheme is as follows:
3,3-dimethylcyclopropane-1,2-dicarboxylic acid+NH4OH→Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure form. Advanced techniques like hydrothermal synthesis and the use of specific catalysts may also be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate has several scientific research applications, including:
Biology: Investigated for its potential role in biochemical pathways and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism by which ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These interactions can influence various biochemical and chemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylcyclopropane-1,2-dicarboxylic acid: The parent compound, which lacks the ammonium group.
Cyclopropane-1,2-dicarboxylic acid: A similar compound without the dimethyl substitution.
Ammonium cyclopropane-1,2-dicarboxylate: A related compound with a simpler cyclopropane ring structure.
Uniqueness
Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate is unique due to its specific structural features, including the dimethyl substitution and the presence of both ammonium and carboxylate groups
Propiedades
IUPAC Name |
diazanium;3,3-dimethylcyclopropane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4.2H3N/c1-7(2)3(5(8)9)4(7)6(10)11;;/h3-4H,1-2H3,(H,8,9)(H,10,11);2*1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBRAFYVXSADBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)[O-])C(=O)[O-])C.[NH4+].[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
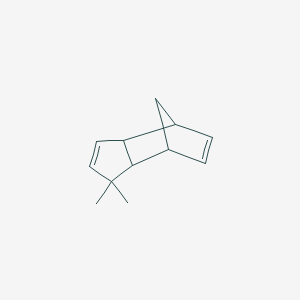
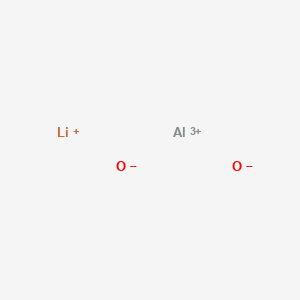
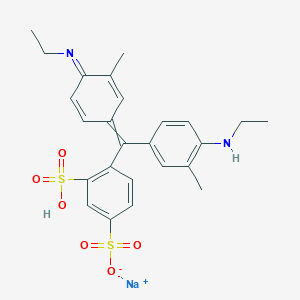
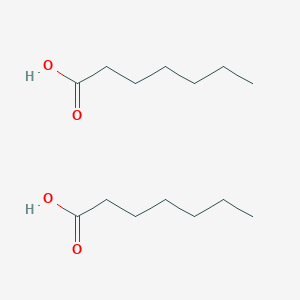
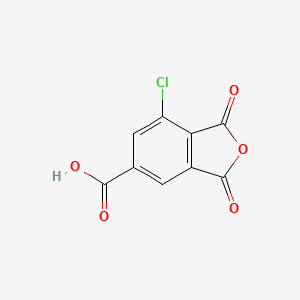
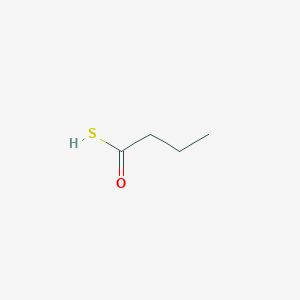
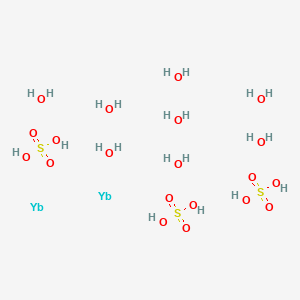
![tetrasodium 2-[(carboxylatomethyl)({3-[(3-{[(carboxylatomethyl)(carboxymethyl)amino]methyl}-4-hydroxy-5-isopropyl-2-methylphenyl)(2-sulfonatophenyl)methylidene]-5-isopropyl-2-methyl-6-oxocyclohexyl}methyl)amino]acetate](/img/structure/B8058178.png)
